4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
“4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of a series of compounds, including derivatives similar to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have demonstrated potential anticancer properties. In particular, some derivatives have shown significant antiproliferative effects against human cancer cell lines. This includes compounds exhibiting good activity on various cancer cell lines except K562, pointing to their potential as anticancer agents deserving of further research (Mallesha et al., 2012).
Antimicrobial and Anthelmintic Activity
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a class including compounds structurally related to this compound, have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some of these compounds exhibited significant biological activities, suggesting their utility in developing new antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).
Antioxidant Properties
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, including those that may structurally resemble this compound, have been synthesized with antioxidant properties. These compounds have shown potential in protecting cells against oxidative stress-induced decreases in cell viability and glutathione levels. Their effectiveness across different cell lines indicates their potential in treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Molecular Docking and Fingerprint Applications
The study on T2288 derivatives, closely related to this compound, has explored their utility in latent fingerprint detection on various surfaces. Molecular docking studies suggest that active compounds within this series exhibit binding poses similar to standards, correlating with observed in vitro data for antibacterial, antifungal, and anthelmintic activities. This research highlights the versatility of these compounds, including potential applications beyond traditional medicinal chemistry (Khan et al., 2019).
Future Directions
Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, potential biological activities, and applications of “4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-3-6-17(11-15(14)2)26(24,25)23-9-7-22(8-10-23)19-12-18(16-4-5-16)20-13-21-19/h3,6,11-13,16H,4-5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHTDNDJWLRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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